
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- typically involves the reaction of anisole derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anisole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups and phenylethyl substituent can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated aromatic rings
Substitution: Substituted benzene derivatives with different functional groups
Scientific Research Applications
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of a phenylethyl group.
Benzene, 1-methoxy-4-phenoxy-: Features a phenoxy group instead of a phenylethyl group.
Benzene, 1-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
113160-01-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-4-(1-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-14(9-11-15)16(18-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
VSBRGTDDFDTTJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


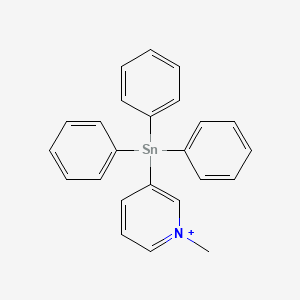
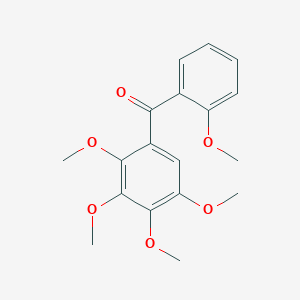
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
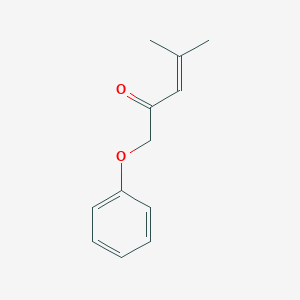

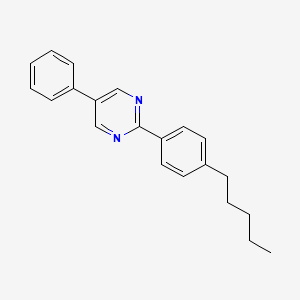
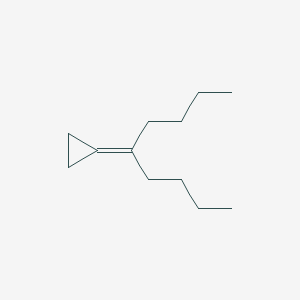
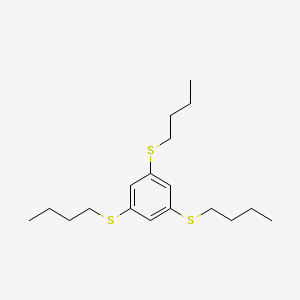

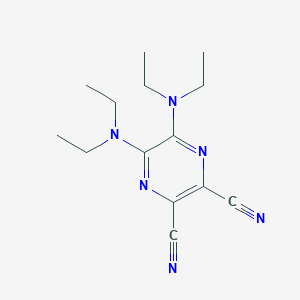
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
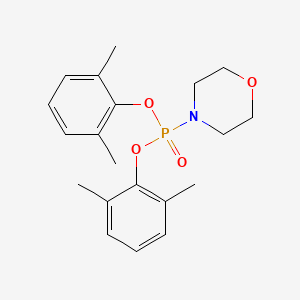
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
